4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine
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Overview
Description
4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,4-triazole ring and a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Attachment of the m-tolyl group:
Formation of the piperidine ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include the use of high-throughput reactors and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the triazole ring.
Scientific Research Applications
4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an antifungal or antibacterial agent.
Mechanism of Action
The mechanism of action of 4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxy-phenyl)-3-m-tolyl-piperidine-4-ylamine: This compound shares structural similarities with 4-(3-(m-Tolyl)-1H-1,2,4-triazol-5-yl)piperidine and is studied for its biological activities.
2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide:
Uniqueness
This compound is unique due to the presence of both the triazole and piperidine rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H18N4 |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C14H18N4/c1-10-3-2-4-12(9-10)14-16-13(17-18-14)11-5-7-15-8-6-11/h2-4,9,11,15H,5-8H2,1H3,(H,16,17,18) |
InChI Key |
VJEMOFLWHGLWEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)C3CCNCC3 |
Origin of Product |
United States |
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